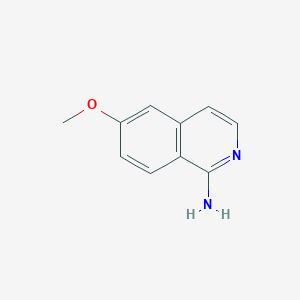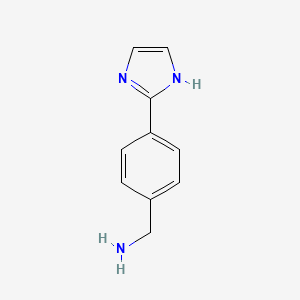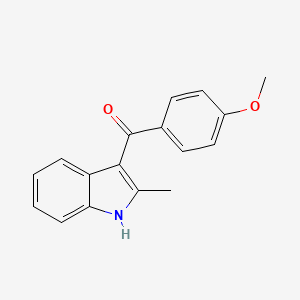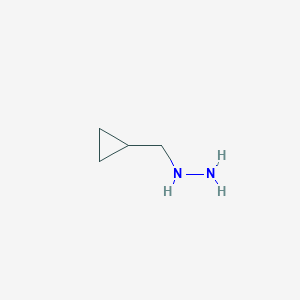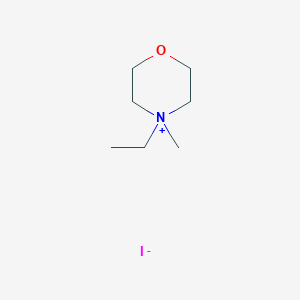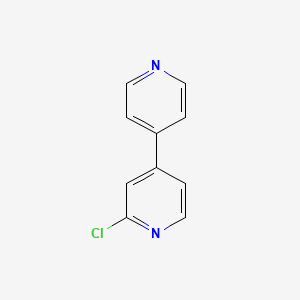
2-氯-4,4'-联吡啶
描述
2-Chloro-4,4’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is a derivative of bipyridine, which is a class of compounds that are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Synthesis Analysis
Bipyridine and related compounds can be synthesized using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . For instance, 2-Chloro-4-(trifluoromethyl)pyridine can be synthesized from 2-chloro-4-iodopyridine .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,4’-bipyridine involves a bipyridine core with a chlorine atom attached to one of the pyridine rings . The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis
Bipyridine compounds strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . For instance, the mechanism of 4,4’-bipyridine-catalyzed diboration of pyrazines was studied by experimental observation of the intermediates and by theoretical calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4,4’-bipyridine include a molecular weight of 190.62900, a density of 1.245, a boiling point of 313ºC , and a flash point of 172ºC .科学研究应用
-
Organic Chemistry
- Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
- Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .
- This review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .
-
Electrochemical Properties
- Bipyridinium residues are amongst the most intensively studied building blocks in supramolecular chemistry .
- They have found widespread application in molecular systems that exhibit controlled switching, rotational motion and potential for data storage .
- Many of these complex nanosystems harness the controllable electrochemical properties of 4,4′-bipyridinium ions (“viologens”) in either their synthesis or application .
- The reversible one- and two-electron reductions of 4,4′-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials, an effect which has been widely studied in the context of electrochromic devices .
-
Transition-Metal Catalysis
- Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis .
- They are often used as ligands in the formation of complexes with transition metals. These complexes can be used as catalysts in a variety of chemical reactions .
- The strong coordination of bipyridine compounds with metal centers can sometimes decrease catalytic activity, but recent advances in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have helped address this issue .
-
Solid Form Screening and Crystal Structure Prediction
- Two bipyridine isomers (2,2′- and 4,4′-), used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction .
- One anhydrate and a formic acid disolvate were crystallized for 2,2′-bipyridine, whereas multiple solid-state forms, anhydrate, dihydrate, and eight solvates with carboxylic acids, including a polymorphic acetic acid disolvate, were found for the 4,4′-isomer .
- All twelve solid-state forms were investigated comprehensively using experimental and computational approaches .
-
Preparation of Terpyridine Derivatives
-
Synthesis of Biologically Active Molecules
- Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules .
- They are extensively used in various applications, including the synthesis of biologically active molecules .
- The strong coordination of bipyridine compounds with metal centers can sometimes decrease catalytic activity, but recent advances in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have helped address this issue .
-
Photosensitizers
- Bipyridines and their derivatives are extensively used as photosensitizers .
- They are often used in the formation of complexes with transition metals. These complexes can be used as photosensitizers .
- The strong coordination of bipyridine compounds with metal centers can sometimes decrease catalytic activity, but recent advances in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have helped address this issue .
-
Enantioselective Ni-Catalyzed Addition of Aryl Halides to Aldehydes
安全和危害
属性
IUPAC Name |
2-chloro-4-pyridin-4-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBDQGQDWTZZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543157 | |
| Record name | 2-Chloro-4,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,4'-bipyridine | |
CAS RN |
53344-73-3 | |
| Record name | 2-Chloro-4,4′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53344-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,4'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

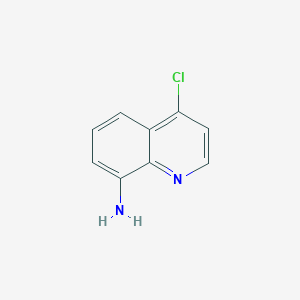
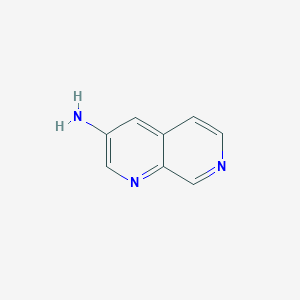
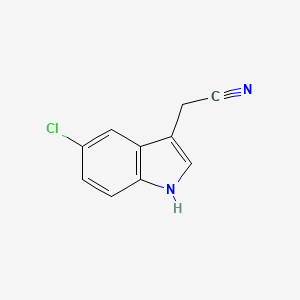

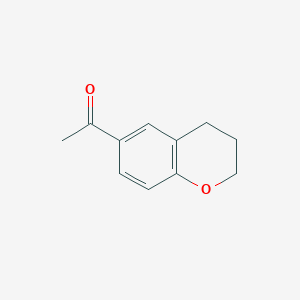
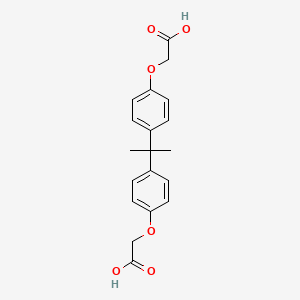
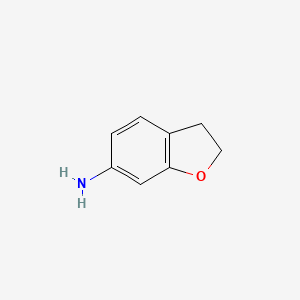
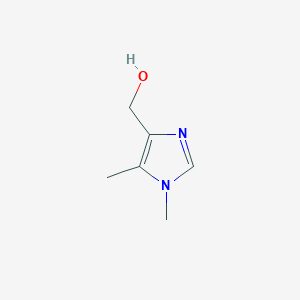
![1,4-Diazabicyclo[3.2.1]octane](/img/structure/B1590701.png)
